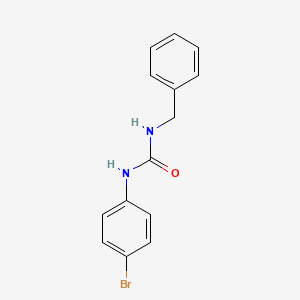

1-Benzyl-3-(4-bromophenyl)urea

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-(4-bromophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYUPTJAFCJIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404359 | |

| Record name | 1-benzyl-3-(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-62-3 | |

| Record name | 1-benzyl-3-(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-(4-BROMOPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 4 Bromophenyl Urea and Analogues

General Strategies for N-Substituted Urea (B33335) Synthesis

The construction of the urea backbone can be achieved through several reliable and well-documented synthetic routes. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical), the availability of starting materials, and considerations for functional group tolerance and process safety.

A prevalent and highly effective method for synthesizing N-substituted ureas is the reaction of an amine with an isocyanate. wikipedia.orgacs.org This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group, forming the urea linkage. This approach is particularly useful for creating unsymmetrical ureas when a specific isocyanate is reacted with a different amine. wikipedia.org

Isocyanates and their precursors, carbamoyl (B1232498) chlorides, are often generated from primary amines using phosgene (B1210022) or safer phosgene equivalents like triphosgene. rsc.orgrsc.orgnih.gov The reaction of a primary amine with phosgene first yields an isocyanate, which can then be reacted with another amine to produce the desired urea. wikipedia.org Alternatively, secondary amines react with phosgene to form carbamoyl chlorides, which are also effective reagents for synthesizing ureas upon reaction with a primary or secondary amine. nih.gov While historically significant, the high toxicity of reagents like phosgene has prompted the development of safer alternatives. wikipedia.orgnih.gov

A more environmentally benign and operationally simple approach involves the nucleophilic addition of amines to an inorganic isocyanate, such as potassium isocyanate (KOCN). rsc.org This method has been developed into a mild, efficient, and catalyst-free process for synthesizing a variety of N-substituted ureas in water, often avoiding the need for organic co-solvents. rsc.orgrsc.orgrsc.orgresearchgate.net The reaction is typically performed under mild acidic conditions, where the acid activates the cyanate. rsc.orgresearchgate.net This technique is scalable and provides good to excellent yields for mono-, di-, and cyclic ureas, which can often be isolated with high purity by simple filtration or extraction, thereby avoiding silica (B1680970) gel chromatography. rsc.orgrsc.org This method has been successfully used to synthesize various aryl ureas, including 1-(4-bromophenyl)urea. rsc.org

For the construction of more complex, cyclic urea structures, palladium-catalyzed carboamination has emerged as a powerful tool. nih.govnih.gov This transformation involves the coupling of an alkene bearing a pendant urea group with an aryl or alkenyl halide/triflate. nih.gov The reaction proceeds through a proposed mechanism involving the oxidative addition of the halide to a Pd(0) catalyst, followed by coordination to the urea, aminopalladation across the double bond to form a palladacycle, and subsequent C-C bond-forming reductive elimination to yield the bicyclic urea product. nih.gov These reactions can proceed with high diastereoselectivity. nih.govnih.gov The stereochemical outcome can be controlled by the reaction conditions, allowing for either syn- or anti-aminopalladation pathways to dominate, which is critical for achieving high asymmetric induction in enantioselective variants. nih.govacs.org

Advanced, metal-free methods provide alternative pathways to unsymmetrical ureas, avoiding potentially toxic reagents. One such strategy utilizes hypervalent iodine reagents, most notably phenyliodine diacetate (PhI(OAc)₂), as a coupling mediator. mdpi.com This method facilitates a tandem reaction where a primary amide undergoes a Hofmann rearrangement in the presence of PhI(OAc)₂ to generate a reactive isocyanate intermediate in situ. mdpi.comrsc.org This isocyanate is then trapped by an amine present in the reaction mixture to form the unsymmetrical urea derivative. mdpi.comsciencegate.app This approach is valued for its mild conditions and circumvents the need to handle toxic phosgene or isolate the often-sensitive isocyanate intermediates, making it suitable for the late-stage functionalization of complex molecules. mdpi.comrsc.orglnu.se

Specific Synthetic Approaches to 1-Benzyl-3-(4-bromophenyl)urea

The most direct and common synthesis of this compound involves the reaction between benzylamine (B48309) and 4-bromophenyl isocyanate. This is a classic example of the amine-isocyanate coupling reaction described in section 2.1.1.

The synthesis can be performed by stirring a solution of an appropriate amine with the isocyanate in a suitable solvent like acetone. asianpubs.org The reaction is typically exothermic and proceeds readily at room temperature. The product, being a solid, often precipitates from the reaction mixture and can be isolated by simple filtration, followed by washing and drying. asianpubs.org

The necessary precursor, 4-bromophenyl isocyanate, can be prepared from 4-bromoaniline. A common laboratory method involves reacting the aniline (B41778) with a phosgene equivalent, such as triphosgene, in an inert solvent. asianpubs.org

A plausible synthetic scheme is outlined below:

Step 1: Synthesis of 4-bromophenyl isocyanate

4-Bromoaniline + Triphosgene → 4-Bromophenyl isocyanate

Step 2: Synthesis of this compound

4-Bromophenyl isocyanate + Benzylamine → this compound

This two-step, one-pot sequence provides a reliable and efficient route to the target compound and its analogues.

Synthesis of Closely Related Bromophenyl and Benzyl (B1604629) Urea Derivatives

The synthetic methodologies described are broadly applicable to a wide range of analogues. Research has demonstrated the synthesis of various bromophenyl and benzyl urea derivatives, highlighting the versatility of these chemical transformations.

For instance, several bromophenyl ureas have been synthesized using the aqueous potassium isocyanate method. rsc.org This approach has proven effective for producing ortho-, meta-, and para-substituted bromophenyl ureas in high yields.

| Reactant | Product | Yield |

|---|---|---|

| 2-Bromoaniline | 1-(2-Bromophenyl)urea | 93% |

| 3-Bromoaniline | 1-(3-Bromophenyl)urea | 82% |

| 4-Bromoaniline | 1-(4-Bromophenyl)urea | 80% |

Similarly, various benzyl urea derivatives have been synthesized. Copper-catalyzed three-component carboamination of styrenes provides a route to complex benzylureas. nih.gov In one example, N,N'-dibenzylurea was coupled with styrene (B11656) and phenylboronic acid to yield the corresponding product in high yield. This methodology is compatible with a range of substituted styrenes and ureas. nih.gov

| Urea Reactant | Styrene Reactant | Product | Yield |

|---|---|---|---|

| N,N'-Dibenzylurea | Styrene | 1,3-Dibenzyl-1-(1-phenylethyl)urea | 81% |

| N-Benzylurea | Styrene | 1-Benzyl-3-(1-phenylethyl)urea | 34% |

| N-Benzyl-N'-(p-tolyl)urea | Styrene | 1-Benzyl-3-(1-phenylethyl)-3-(p-tolyl)urea | 55% |

These examples underscore the robustness of modern synthetic methods in generating a diverse library of urea-containing compounds for various research applications.

Advanced Structural Characterization and Analysis of 1 Benzyl 3 4 Bromophenyl Urea and Analogues

X-ray Crystallography of Urea (B33335) Derivatives Bearing Bromophenyl and Benzyl (B1604629) Moieties

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on urea derivatives containing bromophenyl and benzyl groups reveal key structural features, including specific molecular conformations and intricate networks of intermolecular interactions that dictate the crystal packing.

The crystal structures of urea derivatives are characterized by the geometry of the central urea moiety and its orientation relative to the substituent groups. In analogues like 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, the molecule often adopts a trans conformation regarding the substituents across the C–N bonds of the urea group researchgate.net.

The urea moiety itself is typically planar, a result of the delocalization of the nitrogen lone pairs into the carbonyl π-system. However, the attached phenyl rings are generally not coplanar with this central group. For instance, in N-(4-bromophenyl)urea, the dihedral angle between the mean plane of the urea group and the benzene ring is 47.8(1)° nih.gov. This twist is a common feature in N-aryl ureas. Similarly, in 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, the two halogenophenyl rings are twisted relative to each other, with a dihedral angle of 10.2(4)° researchgate.net. The bond lengths and angles are generally within expected ranges, though the presence of bulky or electron-withdrawing substituents can cause minor distortions. For example, the C-Br bond length in these types of compounds is typically around 1.90 Å researchgate.net.

| Parameter | Value | Compound | Reference |

| Crystal System | Monoclinic | N-(4-Bromophenyl)urea | nih.gov |

| Space Group | P2₁/c | 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea | researchgate.net |

| Dihedral Angle (Urea-Phenyl) | 47.8(1)° | N-(4-Bromophenyl)urea | nih.gov |

| C-Br Bond Length | 1.901(4) Å | 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea | researchgate.net |

Table 1: Selected Crystallographic Data for Urea Analogues

The supramolecular architecture of these crystalline solids is predominantly governed by hydrogen bonding involving the urea group's N-H donors and the carbonyl oxygen acceptor nih.gov. The N-H···O hydrogen bonds are a robust and recurring motif that links molecules into one- or two-dimensional arrays.

| Interaction Type | Donor | Acceptor | Description | Compound | Reference |

| Hydrogen Bond | N-H | C=O | Links molecules into chains or layers | N-(4-Bromophenyl)urea | nih.gov |

| Hydrogen Bond | N2–H2A | O1 | Forms intermolecular links (Angle: 154.7°) | 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea | researchgate.net |

| Hydrogen Bond | N1–H1 | O1 | Forms intermolecular links (Angle: 141.9°) | 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea | researchgate.net |

Table 2: Key Intermolecular Interactions in Urea Analogues

Spectroscopic Characterization Techniques for Structural Elucidation (beyond basic identification)

Beyond single-crystal analysis, spectroscopic techniques are essential for confirming the structure of 1-Benzyl-3-(4-bromophenyl)urea, particularly in solution or when suitable crystals are unavailable. NMR and MS provide detailed information on the molecular framework and fragmentation behavior.

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the proton and carbon environments within a molecule.

In the ¹H NMR spectrum of a typical 1-benzyl-3-(aryl)urea, the benzyl methylene (CH₂) protons appear as a doublet around δ 4.5-5.5 ppm, coupled to the adjacent N-H proton. The N-H protons themselves give rise to broad signals whose chemical shifts can vary depending on solvent and concentration, but are often found between δ 6.0 and δ 9.5 ppm. The aromatic protons of the benzyl and bromophenyl groups typically resonate in the region of δ 7.0-7.5 ppm. The protons on the bromophenyl ring often appear as a pair of doublets (an AA'BB' system) due to symmetry.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic chemical shift around δ 152-156 ppm nih.govrsc.org. The benzyl methylene carbon is found around δ 45-55 ppm. The aromatic carbons resonate in the δ 110-140 ppm range, with the carbon atom bonded to the bromine (C-Br) appearing at a distinct chemical shift (around δ 112-115 ppm in analogues) nih.gov.

| Group | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected/Analogue Data) | Notes |

| Benzyl -CH₂- | ~4.5-5.5 (d) | ~45-55 | Doublet due to coupling with N-H. |

| Urea N-H | ~6.0-9.5 (broad) | - | Chemical shift is variable. |

| Aromatic C-H | ~7.0-7.5 (m) | ~119-132 | Complex multiplet for benzyl, AA'BB' system for bromophenyl. |

| Carbonyl C=O | - | ~152-156 nih.govrsc.org | Characteristic downfield shift. |

| C-Br | - | ~112-115 nih.gov | Based on N-(4-bromophenyl)urea. |

Table 3: Typical NMR Spectral Data for this compound and Analogues

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2⁺).

The fragmentation of N,N'-disubstituted ureas under electron ionization (EI) is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group libretexts.orgmiamioh.edu. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Scission of the benzyl C-N bond to generate the stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a very prominent peak in the spectrum of benzyl-containing compounds.

Cleavage of the aryl C-N bond: This would lead to the formation of a bromophenyl isocyanate radical cation or related fragments.

McLafferty Rearrangement: While less common for this specific structure, hydrogen rearrangement followed by cleavage can occur in substituted ureas.

Loss of isocyanate: Fragmentation can also involve the loss of benzyl isocyanate or bromophenyl isocyanate from the molecular ion.

| m/z Value (Expected) | Ion Structure | Fragmentation Pathway |

| 306/308 | [C₁₄H₁₃BrN₂O]⁺ | Molecular Ion (M⁺/M+2⁺) |

| 91 | [C₇H₇]⁺ | Alpha-cleavage of benzyl group |

| 183/185 | [BrC₆H₄NH]⁺ | Cleavage of the urea C-N bond |

| 198/200 | [BrC₆H₄NCO]⁺ | Cleavage and rearrangement |

| 106 | [C₇H₈N]⁺ | Cleavage of the urea C-N bond |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Computational Chemistry and Molecular Modeling of 1 Benzyl 3 4 Bromophenyl Urea

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Benzyl-3-(4-bromophenyl)urea, methods like Density Functional Theory (DFT) are employed to determine its most stable three-dimensional conformation (geometry optimization) and to map its electronic landscape.

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Theoretical calculations for similar urea (B33335) derivatives have shown good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. researchgate.netuni-greifswald.de These calculations provide a precise 3D structure essential for subsequent docking and QSAR studies.

Beyond geometry, these methods elucidate the electronic structure, providing insights into the molecule's reactivity and interaction potential. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the carbonyl oxygen), and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors (e.g., the urea N-H protons).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net

| Parameter | Description | Typical Finding for Urea Derivatives |

| Optimized Geometry | The most stable 3D arrangement of atoms. | The molecule is typically not planar, with rotations around the C-N bonds of the urea bridge. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates regions with electron-donating capability, often localized on the phenyl rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates regions with electron-accepting capability, often associated with the urea group and aromatic systems. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of molecular stability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Reflects the asymmetric distribution of charge, influencing solubility and binding interactions. |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific region of a biological target, such as a protein or enzyme. researchgate.net This technique is critical for understanding the potential mechanism of action and for structure-based drug design. mui.ac.ir

Docking simulations place the flexible 3D structure of this compound into the active site of a target macromolecule and evaluate the potential binding modes. The analysis of these docked poses reveals specific non-covalent interactions that stabilize the ligand-receptor complex. For a molecule like this compound, these interactions typically include:

Hydrogen Bonds: The urea moiety is a classic hydrogen bond donor (N-H groups) and acceptor (C=O group). These groups can form critical hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), serine, or the peptide backbone within the active site. mdpi.com

Hydrophobic Interactions: The benzyl (B1604629) and bromophenyl rings are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan, further stabilizing the binding.

These predicted interactions provide a structural hypothesis for the molecule's biological activity and can guide modifications to improve binding affinity and selectivity. researchgate.net

Docking programs use scoring functions to estimate the binding affinity of the ligand for the receptor. This score is often expressed as a free energy of binding (ΔG) in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction. unar.ac.id By comparing the docking scores of different derivatives, researchers can prioritize which compounds to synthesize and test experimentally. For instance, studies on other diaryl urea derivatives have used docking to calculate and compare binding energies to predict their inhibitory activity. mui.ac.ir

| Parameter | Description | Example Value (Hypothetical) |

| Binding Energy (ΔG) | The estimated free energy of binding between the ligand and the receptor. | -9.2 kcal/mol |

| Inhibition Constant (Ki) | The calculated inhibition constant based on the binding energy. | 550 nM |

| Key Interacting Residues | Specific amino acids in the receptor's active site that form bonds with the ligand. | Asp184 (H-bond), Phe167 (Pi-Pi stacking), Leu83 (Hydrophobic) |

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com These models allow for the prediction of the activity of new, unsynthesized compounds based on their structural features. For complex interactions, 3D-QSAR methods like CoMFA and CoMSIA are particularly powerful.

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. ijpsonline.comslideshare.net The methodology involves several key steps:

A training set of molecules with known activities is selected.

The molecules are aligned or superimposed in 3D space based on a common structural feature.

A 3D grid is placed around the aligned molecules, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom.

Partial Least Squares (PLS) analysis is then used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity. google.com

The results are often visualized as 3D contour maps, which show regions where modifications to the steric or electrostatic properties would likely lead to an increase or decrease in activity. For example, a green contour in a steric map indicates that adding a bulky group in that region is favorable for activity, while a blue contour in an electrostatic map might indicate that adding a positive charge is beneficial. slideshare.net

CoMSIA is an extension of CoMFA that also generates a 3D-QSAR model but uses a different approach to calculate molecular fields. mdpi.com Instead of Lennard-Jones and Coulomb potentials, CoMSIA calculates similarity indices at each grid point for five different physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govmdpi.com

This approach often results in contour maps that are smoother and easier to interpret than those from CoMFA. nih.gov The inclusion of hydrophobic and hydrogen-bonding fields provides a more detailed and intuitive picture of the structure-activity relationships, making it easier to translate the model's findings into specific chemical modifications to enhance biological activity. mdpi.com

Both CoMFA and CoMSIA models are validated statistically to ensure their robustness and predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the predictive r² (r²_pred) for an external test set of compounds. mdpi.comresearchgate.net

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated r²) | 0.840 | 0.840 | A measure of the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| r² (Non-cross-validated r²) | 0.958 | 0.941 | A measure of how well the model fits the training set data. |

| r²_pred (Predictive r²) | 0.694 | 0.671 | A measure of the model's ability to predict the activity of an external test set. A value > 0.6 is desirable. |

| Field Contributions | Steric: 55%, Electrostatic: 45% | Steric: 20%, Electrostatic: 22%, Hydrophobic: 35%, H-bond Donor: 13%, H-bond Acceptor: 10% | The relative contribution of each field to the final QSAR model. |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand-target complex and the conformational dynamics that govern their interaction. For the compound this compound, MD simulations can elucidate its binding stability within a specific protein target, revealing the nature of the interactions at an atomic level.

A typical MD simulation study of the this compound-protein complex would be conducted over a timescale of nanoseconds to microseconds. The stability of the complex is primarily assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is generally indicated by a low and converging RMSD value over the simulation time, suggesting that the ligand remains securely bound in the active site.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can identify flexible regions that are crucial for ligand binding and conformational changes. Analysis of hydrogen bonds formed between this compound and the protein target is also a critical component of MD simulations. The persistence of specific hydrogen bonds throughout the simulation signifies their importance in anchoring the ligand to the binding pocket.

The binding free energy, often calculated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative measure of the affinity between this compound and its target. A lower binding free energy indicates a more favorable and stable interaction.

A representative analysis of a hypothetical MD simulation for a this compound-target complex is presented in the table below. This data illustrates the typical outputs of such a study.

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The total length of the simulation. |

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Low and stable RMSD suggests the protein maintains its overall fold. |

| RMSD of Ligand | 1.2 ± 0.2 Å | Low and stable RMSD indicates the ligand is stably bound in the active site. |

| Average RMSF of Binding Site Residues | 1.0 Å | Minimal fluctuations in the binding pocket, contributing to stable binding. |

| Number of Hydrogen Bonds | 3-4 | Consistent hydrogen bonding pattern, crucial for ligand affinity. |

| Binding Free Energy (MM/GBSA) | -85.5 kcal/mol | A strong negative value indicates a high binding affinity. |

In Silico Mechanistic Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. These computational models assess the absorption, distribution, metabolism, and excretion of a drug candidate, which are critical factors for its potential success as a therapeutic agent. For this compound, a comprehensive in silico ADME profile can guide further optimization and development.

The ADME properties of this compound can be predicted using various computational tools and web servers that employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Key ADME parameters for this compound would include its predicted human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. Toxicity predictions, such as potential hepatotoxicity or cardiotoxicity, are also integral to the in silico profiling.

The following table provides a hypothetical but representative in silico ADME profile for this compound, based on computational models typically used in drug discovery.

Interactive Data Table: Predicted In Silico ADME Properties of this compound

| ADME Parameter | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 321.18 g/mol | Compliant with Lipinski's rule of five (<500). |

| logP (Lipophilicity) | 3.8 | Good balance for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good intestinal absorption and cell permeability. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule of five (≤5). |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule of five (≤10). |

| Absorption | ||

| Human Intestinal Absorption (HIA) | >90% | Predicted to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, potentially reducing central nervous system side effects. |

| Plasma Protein Binding (PPB) | >95% | Expected to be highly bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Renal Clearance | Low | Suggests that metabolism is the primary route of elimination. |

| Toxicity | ||

| Hepatotoxicity | Low risk | Predicted to have a low likelihood of causing liver damage. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

Analytical Method Development for Research and Compound Characterization

Chromatographic Methodologies for Purity Profiling and Stability Studies

Chromatographic techniques are paramount for separating 1-Benzyl-3-(4-bromophenyl)urea from potential impurities, starting materials, and degradation products. These methods are crucial for establishing purity profiles and conducting stability studies.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and stability of non-volatile compounds like this compound. The development of a stability-indicating HPLC method is a critical step, designed to separate the active compound from any products that may form upon exposure to stress conditions. science.gov

A typical method involves subjecting the compound to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govsemanticscholar.org The goal is to develop a single chromatographic system that can resolve the parent peak from all potential degradation product peaks.

The development process focuses on optimizing several key parameters to achieve the desired separation and peak shape. A reversed-phase approach is commonly employed for urea (B33335) derivatives. jpionline.org

Key HPLC Method Parameters:

Column: A C18 or C8 column is typically selected for its hydrophobic stationary phase, which provides good retention and separation for aromatic compounds. nih.govjpionline.org

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. science.govjpionline.org The pH of the buffer is a critical parameter that can be adjusted to optimize the retention time and peak shape.

Flow Rate: A flow rate of around 1.0 mL/min is generally used to ensure efficient separation within a reasonable analysis time. semanticscholar.org

Detection: A Photo Diode Array (PDA) detector is highly effective, as it can monitor multiple wavelengths simultaneously. science.gov The wavelength for quantification is selected based on the UV absorbance maximum of this compound, which is expected in the 220-280 nm range due to its aromatic rings. jpionline.org

The validation of the developed method ensures its suitability for its intended purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness. nih.govsemanticscholar.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.025 M Potassium Phosphate Buffer (pH 4.5) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

While HPLC is the primary tool for purity analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for identifying and quantifying volatile and semi-volatile related compounds or impurities. Due to the relatively low volatility of urea compounds, derivatization may sometimes be necessary, but analysis of closely related, more volatile structures is feasible.

GC-MS provides exceptional specificity through the separation power of the gas chromatograph and the mass-selective detection of the mass spectrometer. This is particularly useful for identifying unknown impurities by analyzing their mass fragmentation patterns. Research on the closely related compound 4-Bromophenyl-urea demonstrates the utility of GC-MS/MS for sensitive detection. eurl-pesticides.eu The parameters from such an analysis can be adapted to search for related impurities in a sample of this compound.

| Parameter | Value |

|---|---|

| GC Column | HP-5MS UI (15 m x 0.25 mm i.d. x 0.25 µm film) |

| Injection Mode | Splitless, 1 µL |

| Retention Time (tR) | 9.85 min |

| Precursor Ion 1 (m/z) | 99.2 |

| Product Ion 1 (m/z) | 109.5 |

| Collision Energy (CE) 1 (V) | 108.5 |

| Precursor Ion 2 (m/z) | 85.0 |

| Product Ion 2 (m/z) | 84.0 |

| Collision Energy (CE) 2 (V) | 12.0 |

Research into Spectroscopic Methods for Advanced Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. They provide detailed information about the molecule's functional groups and atomic connectivity, serving as orthogonal techniques to chromatography for identity confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3300 - 3450 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₂-) | Stretching | 2850 - 2960 |

| C=O (Urea, Amide I) | Stretching | 1680 - 1700 rsc.org |

| N-H (Urea, Amide II) | Bending | 1600 - 1640 rsc.org |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Urea) | Stretching | 1300 - 1400 rsc.org |

| C-Br (Aryl bromide) | Stretching | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides definitive structural information by mapping the chemical environment of each hydrogen and carbon atom. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzyl (B1604629) group, the bromophenyl ring, and the N-H protons of the urea linkage. nih.gov

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Benzyl group) | 7.20 - 7.40 | Multiplet | 5H |

| Aromatic (Bromophenyl group) | 7.35 - 7.50 | Multiplet (AA'BB' system) | 4H |

| Methylene (-CH₂-) | ~4.30 | Doublet | 2H |

| NH (amide, benzyl side) | ~6.50 | Triplet | 1H |

| NH (amide, phenyl side) | ~8.80 | Singlet | 1H |

UV-Visible Spectroscopy: UV-Vis spectroscopy is useful for both qualitative and quantitative analysis. The aromatic rings in this compound will result in characteristic UV absorbance due to π → π* electronic transitions. researchgate.net A solution of the compound in a suitable solvent like methanol or ethanol (B145695) would likely exhibit one or more absorbance maxima (λmax) between 200 and 300 nm. This property is leveraged for quantitative analysis via the Beer-Lambert law and is the principle behind UV detection in HPLC. nist.gov

Future Research Directions and Potential Applications

Rational Design and Synthesis of Optimized 1-Benzyl-3-(4-bromophenyl)urea Derivatives with Enhanced Activity

The core structure of this compound presents a versatile scaffold for chemical modification to enhance its biological efficacy. The principles of rational drug design, which leverage an understanding of structure-activity relationships (SAR), will be instrumental in the development of next-generation analogs. The urea (B33335) moiety is a critical pharmacophore, capable of forming multiple hydrogen bonds with biological targets, a feature central to the activity of many urea-based drugs. researchgate.netmdpi.comnih.gov

Future synthetic strategies will likely focus on systematic modifications of both the benzyl (B1604629) and the 4-bromophenyl rings. For instance, the introduction of various substituents—electron-donating or electron-withdrawing groups—at different positions on these aromatic rings can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins. mdpi.com Studies on similar benzylurea (B1666796) and diaryl urea derivatives have demonstrated that such modifications can lead to substantial improvements in activity. researchgate.netmdpi.com For example, the position and nature of halogen substituents on the phenyl ring can drastically alter the biological activity of urea derivatives. nih.gov

Moreover, the exploration of bioisosteric replacements for the urea linker or the aromatic rings could lead to compounds with improved pharmacokinetic properties. The overarching goal of these synthetic efforts will be to generate a library of derivatives for comprehensive screening, allowing for the identification of compounds with superior potency and selectivity.

Table 1: Potential Modifications for Optimized this compound Derivatives

| Modification Site | Proposed Changes | Rationale |

|---|---|---|

| Benzyl Ring | Introduction of substituents (e.g., -CH3, -OCH3, -Cl, -F, -NO2) at ortho, meta, and para positions. | To probe the steric and electronic requirements of the binding pocket. |

| Phenyl Ring | Replacement of the bromine atom with other halogens (F, Cl, I) or with trifluoromethyl, cyano, or alkyl groups. | To modulate lipophilicity and electronic character, potentially enhancing target interaction. |

| Urea Linker | N-methylation or N-ethylation. | To alter hydrogen bonding capacity and conformational flexibility. |

| Scaffold | Replacement of the phenyl rings with heterocyclic rings (e.g., pyridine, pyrimidine, thiazole). | To explore novel interactions with the target and improve solubility. mdpi.com |

Elucidation of Novel Molecular Targets and Mechanisms of Action

While preliminary studies on analogous compounds suggest potential targets, the specific molecular interactions of this compound remain to be fully elucidated. A critical area of future research will be the identification and validation of its direct molecular targets. The structural similarity of benzylurea derivatives to successful drugs like sorafenib (B1663141) suggests that kinases are a probable target class. nih.gov For instance, vascular endothelial growth factor receptor 2 (VEGFR-2) and B-RAF are common targets for diaryl urea compounds and represent plausible candidates for this compound. nih.govnih.govresearchgate.net

In the context of antibacterial research, β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid synthesis, has been identified as a target for some urea derivatives. nih.gov Investigating the inhibitory potential of this compound against FabH and other essential bacterial enzymes could open avenues for its development as an antimicrobial agent. Another potential, though less explored, target is the transient receptor potential vanilloid 1 (TRPV1), for which some 1-aryl-3-(4-amino)benzylurea compounds have shown antagonist activity. nih.gov

Unraveling the compound's mechanism of action will require a combination of biochemical and cell-based assays. Techniques such as thermal shift assays, affinity chromatography, and proteomics-based approaches can be employed to identify binding partners. Subsequent validation through genetic methods like CRISPR-Cas9-mediated gene knockout or siRNA-based gene knockdown will be essential to confirm the role of identified targets in the compound's biological effects.

Advancement of Computational Methodologies for Predictive Modeling

Computational approaches are indispensable in modern drug discovery for predicting the activity of novel compounds and understanding their interactions with biological targets. For this compound and its derivatives, in silico studies can guide the rational design process and prioritize compounds for synthesis and biological testing.

Molecular docking simulations can predict the binding modes of these compounds within the active sites of potential targets like VEGFR-2 or B-RAF. nih.govresearchgate.net These studies can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies on 1-benzyl-3-benzoylurea analogs have provided hypotheses about their interaction with the VEGFR-2 binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. nih.govresearchgate.net By developing robust 2D and 3D-QSAR models for this compound derivatives, it will be possible to predict the activity of unsynthesized analogs, thereby streamlining the optimization process. researchgate.netnih.gov Furthermore, molecular dynamics simulations can offer a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. rsc.orgnih.gov

Integration of Multi-Omics Data to Understand Cellular Responses

To gain a comprehensive understanding of the cellular effects of this compound, future research should incorporate multi-omics approaches. nih.govresearchgate.net By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a holistic picture of the cellular pathways modulated by the compound can be constructed. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to treatment, highlighting upregulated or downregulated pathways.

Proteomic studies can identify alterations in protein expression and post-translational modifications, providing insights into the functional consequences of the compound's activity. Metabolomics can uncover changes in the cellular metabolic landscape, which could be particularly relevant if the compound affects metabolic enzymes. nih.gov The integration of these datasets can help to build comprehensive network models of the drug's action, potentially revealing unexpected mechanisms or off-target effects. researchgate.net Such an approach has been successfully used to understand the cellular responses to other therapeutic agents and can be instrumental in elucidating the broader biological impact of this compound. nih.govresearchgate.net

Exploration of this compound as a Chemical Probe for Biological Pathways

Beyond its potential as a therapeutic agent, this compound and its optimized derivatives could serve as valuable chemical probes for studying biological pathways. A chemical probe is a small molecule with a well-defined mechanism of action that can be used to perturb and study a specific protein or pathway. Given that urea derivatives are known to interact with a variety of biological targets, a highly selective analog of this compound could be developed as a tool compound.

For example, if a derivative is found to be a potent and selective inhibitor of a particular kinase, it could be used to investigate the role of that kinase in various cellular processes. This could involve treating cells or animal models with the compound and observing the downstream effects on signaling pathways, cell proliferation, or other physiological outcomes. The development of such chemical probes is crucial for basic biological research and can facilitate the validation of new drug targets. The structural simplicity and synthetic tractability of the this compound scaffold make it an attractive starting point for the development of such specialized research tools.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-(4-bromophenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the reaction of benzyl isocyanate with 4-bromophenylamine in the presence of a base like triethylamine. For example, 1-Benzyl-3-(2-halogenphenyl)urea derivatives are synthesized by adding benzyl isocyanate dropwise to a solution of the substituted aniline in dichloromethane, followed by overnight stirring . Optimization can include varying solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometry to maximize yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- FTIR : Confirm the presence of urea N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm) and benzyl CH₂ (δ ~4.5 ppm). ¹³C NMR will resolve the urea carbonyl (~155 ppm) and bromophenyl carbons.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELX or OLEX2 provides atomic-level resolution. Key steps:

Grow crystals via slow evaporation (e.g., in DMSO/ethanol).

Collect diffraction data (Cu Kα radiation, θmax > 60°).

Refine using SHELXL for bond lengths/angles and hydrogen-bonding networks .

- Example: A related urea compound (C24H19BrN2O3) was resolved in space group P1̅, revealing Br···π interactions and hydrogen-bonded dimers .

Q. What strategies are recommended for analyzing hydrogen-bonding patterns in crystalline this compound?

- Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., N–H···O=C motifs). Software like Mercury (CCDC) visualizes interactions:

- Dimer analysis : Identify R₂²(8) motifs common in urea derivatives.

- Packing diagrams : Map π-stacking or halogen (Br) interactions influencing crystal stability .

Q. How can computational modeling predict the reactivity or supramolecular assembly of this compound?

- Methodological Answer :

- DFT calculations (Gaussian, ORCA): Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on aggregation (e.g., in DMSO or water).

- Tools like CrystalExplorer assess Hirshfeld surfaces for intermolecular contact analysis .

Q. What experimental and data-analysis approaches address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer :

- Cross-validation : Compare NMR/FTIR data with SCXRD results. Discrepancies (e.g., tautomerism) may arise from solution vs. solid-state differences.

- Rietveld refinement : For powder XRD, ensure phase purity if single crystals are unavailable.

- Dynamic NMR : Resolve conformational flexibility in solution that static crystallography cannot capture .

Methodological Notes

- Synthesis : Triethylamine is critical for scavenging HCl in urea formation .

- Crystallography : SHELXTL (Bruker) or OLEX2 workflows integrate structure solution, refinement, and validation (e.g., checkCIF for ADDs) .

- Hydrogen Bonding : Urea’s dual N–H donors often form bifurcated bonds, influencing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。